(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate
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Overview
Description
®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate is a chiral phosphonium salt that has garnered interest in various fields of chemistry due to its unique properties. This compound is particularly notable for its applications in asymmetric synthesis and catalysis, where it serves as a ligand or catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate typically involves the reaction of ®-2-((Diphenylphosphanyl)methyl)pyrrolidine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral phosphonium salt. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the parent phosphine.
Substitution: The phosphonium salt can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions regenerate the parent phosphine. Substitution reactions result in the formation of new phosphonium salts with different anions.
Scientific Research Applications
®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of chiral drugs, where its ability to induce chirality is crucial.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique properties enhance product performance.
Mechanism of Action
The mechanism of action of ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate involves its interaction with various molecular targets. As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalyst. The chiral nature of the compound allows it to induce asymmetry in chemical reactions, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate: The enantiomer of the compound, which has similar properties but induces opposite chirality in reactions.
Triphenylphosphine: A commonly used phosphine ligand that lacks the chiral center present in ®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate.
®-2-((Diphenylphosphanyl)methyl)pyrrolidine: The parent phosphine compound, which can be converted to the phosphonium salt.
Uniqueness
®-2-((Diphenylphosphanyl)methyl)pyrrolidin-1-ium tetrafluoroborate is unique due to its chiral nature and its ability to act as a ligand in asymmetric catalysis. Its tetrafluoroborate anion also contributes to its stability and solubility in various solvents, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C17H21BF4NP |
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Molecular Weight |
357.1 g/mol |
IUPAC Name |
diphenyl-[[(2R)-pyrrolidin-1-ium-2-yl]methyl]phosphane;tetrafluoroborate |
InChI |
InChI=1S/C17H20NP.BF4/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3,4)5/h1-6,9-12,15,18H,7-8,13-14H2;/q;-1/p+1/t15-;/m1./s1 |
InChI Key |
WEGZQMKNDYFNNA-XFULWGLBSA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C1C[C@@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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